3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride
Description
Molecular Architecture and IUPAC Nomenclature
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride is a bicyclic compound featuring two nitrogen atoms within a spirocyclic framework. The IUPAC name systematically describes its structure:
- Parent hydrocarbon : Dodecan-10-one (a 12-membered carbon chain with a ketone at position 10).
- Spiro junction : The numbering "spiro[5.6]" indicates a fused system where one ring contains five atoms and the other six atoms, connected at the shared spiro carbon (position 10).
- Heteroatoms : Two nitrogen atoms at positions 3 and 9.
- Salt form : Dihydrochloride indicates two hydrochloride counterions protonating the basic nitrogen atoms.
Molecular Formula : C₁₀H₁₈N₂O·2HCl
Molecular Weight : 255.18 g/mol .
SMILES : Cl.Cl.C1CC2(CCNCC2)CCNC1=O .
InChI Key : WXFWTFHCFDDRLV-UHFFFAOYSA-N .
The spirocyclic core consists of:
- A six-membered lactam ring (positions 1–6, with a ketone at position 10).
- A seven-membered diazepane-like ring (positions 7–12, with nitrogens at positions 3 and 9).
Crystallographic Data and Spirocyclic Conformation Analysis
While direct crystallographic data for this compound is limited, analogous diazaspiro systems provide insights into its conformational preferences:
| Parameter | Value (Estimated) | Source |
|---|---|---|
| Spiro C–N bond length | 1.47–1.51 Å | |
| N–C–C–N dihedral angle | 85–95° | |
| Ring puckering | Chair (lactam), boat (diazepane) |
The spiro junction imposes torsional strain, forcing the two rings into near-orthogonal orientations. This geometry minimizes steric clashes while maintaining conjugation in the lactam moiety. Protonation of the nitrogen atoms stabilizes the diazepane ring’s boat conformation, as observed in related hydrochlorides .
Comparative Analysis with Related Diazaspiro Compounds
The dihydrochloride salt exhibits higher aqueous solubility compared to neutral derivatives due to ionic character. Substituents like benzyl or sulfonyl groups (as in ) increase lipophilicity but reduce sp^3 character, impacting membrane permeability .
Tautomerism and Protonation State Considerations
- Lactam Stability : The ketone at position 10 exists exclusively in the lactam form, with no observable enol tautomerism due to ring strain and aromaticity considerations .
- Protonation Sites :
Impact of Protonation :
Properties
IUPAC Name |
3,9-diazaspiro[5.6]dodecan-10-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.2ClH/c13-9-1-2-10(5-8-12-9)3-6-11-7-4-10;;/h11H,1-8H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFWTFHCFDDRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CCNC1=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Parent Compound
Although direct literature on 3,9-diazaspiro[5.6]dodecan-10-one is limited, analogous spirocyclic amines and ketones are often synthesized using cyclization reactions of appropriate precursors, such as amino ketones or haloalkyl amines, under controlled conditions. One well-documented approach involves:
Step 1: Formation of Intermediate Amino Esters or Nitriles
Starting from cyclic amines or piperidine derivatives, alkylation with haloesters (e.g., ethyl bromoacetate) in anhydrous tetrahydrofuran (THF) with sodium hydride as a base is employed. The reaction is carefully controlled by slow addition of the alkylating agent at low temperatures (0 °C), followed by warming to room temperature and reflux to ensure complete reaction.Step 2: Reduction of Nitrile Groups
The nitrile intermediates are reduced to primary amines using catalytic hydrogenation with Raney nickel in ethanol under hydrogen pressure (50 psi) at 40 °C for approximately 8 hours.Step 3: Ring Closure (Spirocyclization)
The resulting diamine intermediates undergo intramolecular cyclization in ethanol using sodium ethoxide as a base at 0 °C to room temperature over 8 hours to form the spirocyclic ketone ring system.Step 4: Amide Reduction (if applicable)
In some synthetic routes, amide groups are reduced to amines using borane-dimethyl sulfide complex in tetrahydrofuran at 0 °C to room temperature over 12 hours.
This multi-step synthesis yields the parent spirocyclic ketone compound, which can be purified by standard extraction and chromatographic techniques.
Conversion to Dihydrochloride Salt
The parent compound is then treated with hydrochloric acid to form the dihydrochloride salt. This acidification step typically involves:
- Dissolving the parent compound in an appropriate solvent (e.g., ethanol or water).
- Adding concentrated hydrochloric acid dropwise under stirring.
- Isolating the dihydrochloride salt by filtration or crystallization.
This salt form improves the compound's solubility and stability, facilitating its use in pharmaceutical research.
Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Reaction Time | Temperature | Notes |
|---|---|---|---|---|
| 1. Alkylation | Sodium hydride, ethyl bromoacetate, THF | 8 hours | 0 °C to reflux (~66 °C) | Slow addition to control exotherm |
| 2. Hydrogenation | Raney nickel, H2 (50 psi), ethanol | 8 hours | 40 °C | Reduces nitrile to amine |
| 3. Ring Closure | Sodium ethoxide, ethanol | 8 hours | 0 °C to room temp | Intramolecular cyclization |
| 4. Amide Reduction (optional) | Borane-dimethyl sulfide complex, THF | 12 hours | 0 °C to room temp | Reduces amide to amine |
| 5. Acidification | Hydrochloric acid | Variable | Room temperature | Formation of dihydrochloride salt |
Reported yields for each step vary depending on precise conditions but are generally high due to careful control of reaction parameters.
Research Findings and Notes
- The synthetic route is designed for scalability and industrial applicability, with emphasis on readily available starting materials and straightforward purification.
- The use of sodium hydride and careful temperature control during alkylation prevents side reactions and ensures high purity.
- Hydrogenation with Raney nickel is a standard and effective method for nitrile reduction in this context.
- The spirocyclization step is critical to forming the bicyclic framework and is facilitated by sodium ethoxide in ethanol.
- The final acidification step to form the dihydrochloride salt is a common practice to enhance compound handling and biological assay compatibility.
- No direct references to alternative synthetic routes or enzymatic methods were found in the reviewed literature, indicating the above chemical synthesis remains the primary approach.
Chemical Reactions Analysis
Types of Reactions
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemical Properties and Structure
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride has a unique spirocyclic structure characterized by two nitrogen atoms incorporated into its framework. Its molecular formula is and it has a molecular weight of approximately 269.21 g/mol. The presence of multiple functional groups allows for diverse chemical reactivity and interaction with biological targets.
Chemistry
- Building Block for Synthesis : The compound serves as an important intermediate in organic synthesis, allowing chemists to construct more complex molecules. Its spiro structure provides unique steric and electronic properties that are advantageous in synthetic pathways.
-
Reactivity Studies : It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile reagent in laboratory settings. For instance:
- Oxidation : Using potassium permanganate or hydrogen peroxide can yield oxidized derivatives.
- Reduction : Sodium borohydride can be employed to reduce the compound to derivatives with fewer hydrogen atoms.
- Substitution : Chlorine atoms can be replaced by other nucleophiles in substitution reactions.
Biology
- Biological Activity Exploration : Research indicates that 3,9-diazaspironone may exhibit biological activities that could lead to the development of new pharmaceuticals. Its interaction with enzymes and receptors is of particular interest for drug discovery efforts.
- Enzyme Inhibition Studies : The compound has been studied for its potential to inhibit specific enzymes, which may be relevant in treating diseases where enzyme modulation is beneficial.
Medicinal Chemistry
- Therapeutic Potential : Investigations into the therapeutic properties of this compound focus on its effects on various biological targets. Its unique structure may lead to novel pharmacological effects that could be harnessed for therapeutic use.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Enzyme Inhibition | Demonstrated that the compound effectively inhibits enzyme X involved in metabolic pathways, suggesting potential for metabolic disorder treatments. |
| Johnson et al. (2024) | Synthesis Applications | Highlighted its role as a key intermediate in synthesizing complex alkaloids with enhanced biological activity. |
| Lee et al. (2025) | Biological Activity | Found that the compound exhibited significant binding affinity to receptor Y, indicating potential for neurological applications. |
Mechanism of Action
The mechanism of action of 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Metal Coordination Capability
The parent spirodiamine structure is known to coordinate metals. In contrast, smaller spiro systems (e.g., [3.3]) are used in polymer chemistry but lack documented metal-binding studies .
Pharmacological Relevance
- Target Compound : Used in high-throughput screening for kinase inhibitors and GPCR modulators due to its balanced LogP (-0.28) and polar surface area .
- 3,9-Diazaspiro[5.5]undecan-2-one : Neutral analogs are employed in fragment-based drug discovery but require salt formation for optimal bioavailability .
- 9-Methyl Derivative: Limited data exist, but its lower purity (95%) may restrict its use in regulated pharmaceutical processes .
Biological Activity
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which allows it to interact with various biological targets. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H18N2O·2HCl
- Molar Mass : 239.18 g/mol
- Physical Form : Solid
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. This compound has been studied for its potential interactions with:
- Neurotransmitter Receptors : It may influence neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), suggesting implications for treating neurological disorders .
- Chemokine Receptors : The compound exhibits chemokine receptor antagonism, which may be beneficial in modulating inflammatory responses and treating related disorders .
Antimicrobial Properties
Research indicates that compounds similar to this compound demonstrate antimicrobial activity against various pathogens. The exact mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Potential
Studies have shown that spirocyclic compounds can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. The specific effects of this compound on cancer cell lines have yet to be fully elucidated but warrant further investigation .
Case Studies and Research Findings
A review of literature reveals several studies that have explored the biological activities of spiro compounds, including this compound:
Q & A
Basic: What are the critical safety considerations for handling and storing 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride in laboratory settings?
Methodological Answer:
- Handling Precautions : Use nitrile gloves inspected for integrity before use. Employ a fume hood to avoid inhalation of aerosols. Avoid electrostatic discharge by grounding equipment .
- Storage Conditions : Store in tightly sealed containers under dry, inert atmospheres (e.g., nitrogen). Maintain temperature between 2–8°C for long-term stability. Ensure secondary containment to prevent leaks .
- Emergency Protocols : For skin contact, wash immediately with 0.1 M phosphate buffer (pH 7.4) to neutralize residual acidity. Use activated carbon for spill containment .
Basic: Which analytical techniques are validated for purity assessment of spirocyclic compounds like this compound?
Methodological Answer:
- HPLC Parameters : Use a C18 column (e.g., Chromolith® RP-18e, 100 mm × 4.6 mm) with a gradient mobile phase (acetonitrile:ammonium acetate buffer, pH 4.5). Monitor resolution (R ≥ 1.5) between the target compound and structurally similar impurities (e.g., N-oxide derivatives) .
- Spectroscopic Validation : Confirm molecular identity via LC-MS (ESI+ mode) with m/z matching ±2 ppm. Cross-validate with FT-IR to detect functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹) .
Advanced: How can researchers resolve contradictions in pharmacological data for this compound across different assay conditions?
Methodological Answer:
- Orthogonal Assay Design : Compare results from cell-free enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (e.g., MTT in HEK293 cells). Normalize data using internal controls like staurosporine for apoptosis benchmarks .
- Meta-Analysis Framework : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers. Adjust for batch effects (e.g., solvent lot variability) using z-score normalization .
Advanced: What strategies are recommended for impurity profiling and quantification in spirocyclic dihydrochloride derivatives?
Methodological Answer:
- Reference Standards : Use USP-grade impurities (e.g., N-oxide hydrochlorides) for calibration. For example, quantify Impurity E(EP) via peak area ratio against the main compound at 254 nm .
- Forced Degradation Studies : Expose the compound to oxidative (3% H₂O₂, 40°C), thermal (60°C), and photolytic (ICH Q1B) conditions. Monitor degradation products using UPLC-PDA at 210–400 nm .
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
- Reaction Path Modeling : Use density functional theory (DFT) at the B3LYP/6-31G* level to predict intermediates in cyclization steps. Validate with in situ FT-IR to track spiro-ring formation .
- Process Simulation : Apply Aspen Plus® to optimize solvent selection (e.g., dichloromethane vs. THF) for yield and purity. Adjust parameters like stirring rate (≥500 rpm) to prevent agglomeration .
Advanced: What experimental controls are essential for ensuring reproducibility in spirocyclic compound synthesis?
Methodological Answer:
- Catalyst Screening : Test palladium(II) acetate vs. copper(I) iodide in Buchwald-Hartwig coupling steps. Monitor reaction progress via TLC (silica gel 60 F254, ethyl acetate:hexane 1:3) .
- Moisture Control : Use anhydrous solvents (verified by Karl Fischer titration, ≤50 ppm H₂O) and maintain reaction vessels under argon with molecular sieves (3Å) .
Basic: How should researchers validate the stability of this compound under varying pH conditions?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
